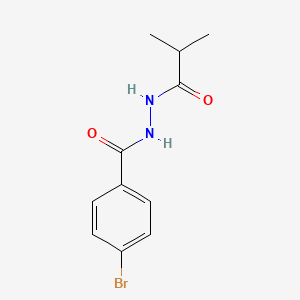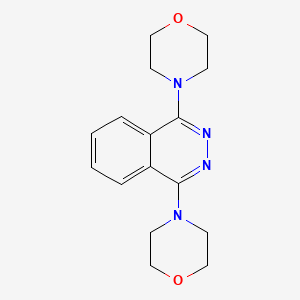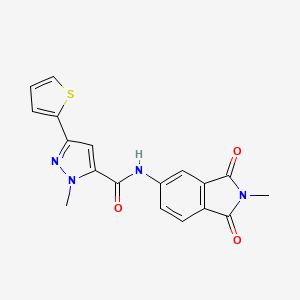![molecular formula C21H20ClNOS B12162716 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is a synthetic organic compound characterized by its unique structural features. It contains a pyrrole ring substituted with benzyl and methyl groups, and an ethanone moiety linked to a chlorophenyl sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzylation and Methylation: The pyrrole ring is then benzylated and methylated using appropriate reagents such as benzyl chloride and methyl iodide in the presence of a base like sodium hydride.
Attachment of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Chlorophenyl Sulfanyl Group: Finally, the chlorophenyl sulfanyl group is attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl sulfanyl group suggests potential interactions with sulfhydryl groups in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone
Uniqueness
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C21H20ClNOS |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(4-chlorophenyl)sulfanylethanone |
InChI |
InChI=1S/C21H20ClNOS/c1-15-12-20(16(2)23(15)13-17-6-4-3-5-7-17)21(24)14-25-19-10-8-18(22)9-11-19/h3-12H,13-14H2,1-2H3 |
InChI 键 |
QWJLCNPTTHJDHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)



![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162658.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
